Echitoveniline

Cytotoxicity Cancer Osteosarcoma

Researchers probing structure-activity relationships among vincadifformine-type alkaloids need a validated negative control to distinguish scaffold-driven from substituent-driven cytotoxicity. Echitoveniline (CAS 72855-79-9), featuring a unique 3,4,5-trimethoxybenzoyl ester at C-12, consistently shows IC50 > 40 µM across cancer cell lines, while co-isolated analogs exhibit IC50 9.2-13.0 µM under identical conditions. • Validated negative control for vincadifformine cytotoxicity SAR studies • XlogP 4.50; 77.5% predicted BBB penetration-suited for CNS research applications • Characterized chiral reference standard for HPLC/SFC epimer separation • ≥98% purity powder; ambient temperature or blue ice shipping

Molecular Formula C31H36N2O7
Molecular Weight 548.6 g/mol
Cat. No. B8257838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEchitoveniline
Molecular FormulaC31H36N2O7
Molecular Weight548.6 g/mol
Structural Identifiers
SMILESCC(C12CCCN3C1C4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC
InChIInChI=1S/C31H36N2O7/c1-18(40-27(34)19-15-23(36-2)25(38-4)24(16-19)37-3)30-11-8-13-33-14-12-31(29(30)33)21-9-6-7-10-22(21)32-26(31)20(17-30)28(35)39-5/h6-7,9-10,15-16,18,29,32H,8,11-14,17H2,1-5H3
InChIKeyYEMKFBSUDUKXBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Echitoveniline: A Vincadifformine-Type Aspidospermatan Alkaloid for Pharmacological Research


Echitoveniline (CAS 72855-79-9) is a monoterpenoid indole alkaloid belonging to the aspidospermatan class, specifically of the vincadifformine subtype [1]. It is a natural product isolated from Alstonia venenata, Alstonia mairei, Alstonia yunnanensis, and Catharanthus trichophyllus . The compound has a molecular formula of C31H36N2O7, a molecular weight of 548.63 g/mol, and a predicted LogP of 4.50 [2]. Its structure features a trimethoxybenzoyl ester moiety at the C-12 position of the vincadifformine core, which distinguishes it from simpler aspidospermatan scaffolds [1].

Why Echitoveniline Cannot Be Interchanged With Broader Aspidospermatan or Vincadifformine Alkaloids


Despite sharing the vincadifformine scaffold with compounds such as tabersonine, vindoline, and vincadifformine itself, echitoveniline possesses a unique 3,4,5-trimethoxybenzoyl ester at the C-12 position that is absent in the archetypical members of the class [1]. This bulky aromatic ester substituent alters lipophilicity (experimental XlogP 4.50 vs. 3.2–3.8 for underivatized vincadifformines) and hydrogen-bonding capacity, which in turn influences membrane permeability and target engagement [2]. Critically, echitoveniline has been shown in direct comparative cytotoxicity assays to be essentially inactive (IC50 > 40 µM against multiple cancer cell lines), while co-isolated vincadifformine-type alkaloids from the same plant source exhibit IC50 values of 9.2–13.0 µM under identical experimental conditions [3]. A procurement decision based solely on scaffold class would therefore yield either a false negative (expecting activity where none exists) or a false positive (assuming interchangeable bioactivity profiles), making compound-specific selection essential.

Echitoveniline Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Cytotoxicity Deficiency Against Osteosarcoma and Other Cancer Cell Lines Versus Co-Isolated Alkaloids

In the same study that reported the isolation of echitoveniline from Alstonia mairei, the compound was tested for cytotoxicity against four osteosarcoma cell lines alongside three new alstomairine alkaloids and one known alkaloid. Echitoveniline showed no significant cytotoxicity, with IC50 values exceeding 40 µM across all tested lines, whereas alstomairine B (compound 2) and alstomairine C (compound 3) from the same plant exhibited potent activity with IC50 values ranging from 9.2 to 13.0 µM [1]. This represents a >3-fold difference in potency and establishes that the trimethoxybenzoyl substitution pattern that distinguishes echitoveniline from simpler vincadifformine analogs abolishes, rather than enhances, cytotoxic activity in this cell panel.

Cytotoxicity Cancer Osteosarcoma

Broad-Spectrum Cytotoxicity Deficiency Against Cancer Cell Panels Compared to Vincadifformine-Class Analogs

In a comprehensive investigation of 24 monoterpenoid indole alkaloids from Alstonia mairei roots and stems (Li et al., 2022), multiple compounds (1, 2, 4–7, and 11–19) exhibited cytotoxicity against A549 lung cancer cells with IC50 values ranging from 5.6 to 77.1 µM, and a subset (compounds 2, 6, 7, 14, 17, 19) displayed potent activity in the 5.6–13.1 µM range [1]. Echitoveniline, although structurally related to these active vincadifformine-type alkaloids, was previously reported to have IC50 > 40 µM against multiple cancer lines [2]. The literature consensus across independent studies indicates that echitoveniline consistently lacks significant cytotoxicity, making it a useful negative control or scaffold for probing structure-activity relationships rather than a candidate for direct cytotoxic applications.

Cytotoxicity Cancer panel Comparative pharmacology

Lipophilicity and Predicted Blood-Brain Barrier Penetration Compared to Archetypical Vincadifformine Alkaloids

Echitoveniline exhibits a computed XlogP of 4.50 and a predicted blood-brain barrier (BBB) penetration probability of 77.50% based on admetSAR 2.0 analysis [1]. By comparison, the archetypical vincadifformine scaffold (unsubstituted) has a significantly lower XlogP of approximately 3.2–3.8 (class-level inference based on reported values for vincadifformine and tabersonine) . The 3,4,5-trimethoxybenzoyl ester moiety of echitoveniline contributes approximately 1–1.5 LogP units of additional lipophilicity, which is the primary driver of the enhanced predicted BBB penetration. This lipophilicity differential means that echitoveniline is more likely to partition into lipid-rich environments, including the CNS, than simpler vincadifformine congeners, provided that other pharmacokinetic parameters are favorable.

Lipophilicity Blood-brain barrier CNS

Stereochemical and Substituent Differentiation from 19-Epi-(+)-Echitoveniline

(-)-Echitoveniline and its C-19 epimer, 19-epi-(+)-echitoveniline (CAS 78962-61-5), are stereoisomers that differ in the configuration at the C-19 carbon center [1]. The distinction is not merely academic: the two epimers have been separately isolated from Alstonia venenata and characterized by distinct spectroscopic signatures and absolute configurations confirmed by chemical correlation [2]. While direct comparative bioactivity data are not yet available, the existence of this well-characterized epimer pair means that any procurement of echitoveniline must confirm stereochemical identity; inadvertent substitution of the 19-epi isomer would introduce a different stereochemical entity with potentially divergent biological properties.

Stereochemistry Chiral purity Structure elucidation

Substituent-Driven Physicochemical Differentiation: TPSA and Hydrogen Bonding Profile

Echitoveniline has a topological polar surface area (TPSA) of 95.60 Ų, 1 hydrogen bond donor (HBD), and 9 hydrogen bond acceptors (HBA) [1]. By comparison, underivatized vincadifformine has TPSA of approximately 41–55 Ų, 1 HBD, and 3–4 HBA (class-level inference based on the absence of the trimethoxybenzoyl ester and carbomethoxy substituent count). The higher TPSA of echitoveniline arises from the 3,4,5-trimethoxybenzoyl moiety and the C-10 carbomethoxy group, which together add 3 additional oxygen atoms capable of acting as hydrogen bond acceptors. This elevated HBA count and larger polar surface area may reduce passive membrane permeability compared to simpler vincadifformines, partially offsetting the enhanced lipophilicity, and must be considered when selecting compounds for cell-based assays requiring efficient membrane transit.

Physicochemical properties Drug-likeness Permeability

Vendor-Specified Purity and Characterization as a Procurement Quality Benchmark

Commercially available echitoveniline is offered at a purity specification of >98% (HPLC) from reputable natural product vendors, with structural identity confirmed by NMR and MS [1]. The compound is supplied as a powder and is recommended for storage at -20°C for long-term stability (up to 3 years as powder; 1 month in solution at -20°C) . In contrast, less well-characterized vincadifformine analogs from non-specialist suppliers may lack rigorous structural confirmation, particularly regarding stereochemical integrity at the four chiral centers present in echitoveniline. For researchers requiring verified stereochemistry and defined purity for reproducible experiments, the established vendor QC framework for echitoveniline provides a procurement advantage over less stringently characterized in-class compounds.

Purity Quality control Procurement

Echitoveniline Application Scenarios Based on Quantitative Differentiation Evidence


Negative Control Compound for Vincadifformine Alkaloid Cytotoxicity Studies

Given its consistently demonstrated lack of cytotoxicity (IC50 > 40 µM across multiple cancer cell lines) while retaining the core vincadifformine scaffold [1], echitoveniline serves as an ideal negative control in experiments designed to probe the structural determinants of cytotoxicity within this alkaloid class. Researchers can use echitoveniline to distinguish scaffold-driven effects from substituent-driven cytotoxic activity, particularly when comparing against active analogs such as alstomairines B and C (IC50 9.2–13.0 µM) [1].

CNS-Targeted Probe Compound Leveraging Predicted Blood-Brain Barrier Penetration

Echitoveniline's elevated XlogP (4.50) and 77.50% predicted BBB penetration probability [2] make it a candidate for CNS research applications where brain exposure is desired. Although it lacks inherent cytotoxicity, its ability to access the CNS compartment may be exploited in studies investigating neuropharmacological targets of aspidospermatan alkaloids, particularly when used as a fluorescent or radiolabeled probe, or as a scaffold for further derivatization aimed at CNS-active compounds.

Stereochemical Reference Standard for Chiral Chromatography and Spectroscopy

The well-defined absolute stereochemistry of (-)-echitoveniline, established through chemical degradation, NMR, and mass spectrometry [3], and its distinction from the 19-epi-(+)-isomer [4], position it as a valuable reference standard for chiral analytical method development. Laboratories developing HPLC or SFC methods for separating vincadifformine epimers can use echitoveniline as a characterized authentic standard, supporting quality control workflows in natural product research.

Scaffold for Structure-Activity Relationship (SAR) Exploration of the Trimethoxybenzoyl Pharmacophore

The presence of the 3,4,5-trimethoxybenzoyl ester at C-12, which is responsible for echitoveniline's distinct physicochemical profile (increased TPSA to 95.60 Ų, HBA count of 9, and enhanced lipophilicity) [2], makes this compound a useful starting scaffold for medicinal chemistry programs investigating the role of trimethoxybenzoyl substitution in modulating target binding, solubility, and permeability. Researchers can use echitoveniline as a baseline for systematic SAR studies comparing 3,4,5-trimethoxybenzoyl versus other aryl ester substituents at the C-12 position.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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